Cas no 2444-68-0 (9-Vinylanthracene)

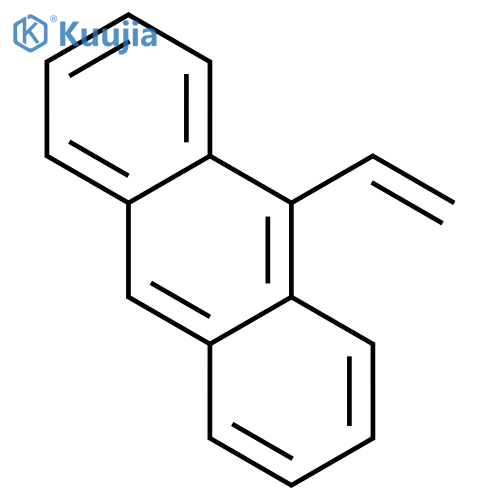

9-Vinylanthracene structure

商品名:9-Vinylanthracene

9-Vinylanthracene 化学的及び物理的性質

名前と識別子

-

- 9-Vinylanthracene

- 9-ethenylanthracene

- 9-Vinylanthracene1GR

- 9-Vinyl-anthracen

- Anthracene,9-ethenyl

- Anthracene,9-vinyl- (6CI,7CI,8CI)

- NSC 91571

- SB66360

- J-519523

- AM84829

- 9-Vinylanthracene, 97%

- A3692NGE8J

- 9-vinyl-anthracene

- A817311

- 2444-68-0

- NSC-91571

- 9-Ethenyl anthracene

- DS-16590

- SY061819

- MFCD00003576

- V0130

- FT-0621690

- VINYLANTHRACENE, 9-

- BCP22510

- J-015533

- EINECS 219-486-2

- ANTHRACENE, 9-VINYL-

- CS-W015402

- Q27273558

- NS00027661

- UNII-A3692NGE8J

- NSC91571

- AKOS005199368

- DTXSID30179197

- CAA44468

- Anthracene, 9-ethenyl-

- DB-029409

- Anthracene, 9-ethenyl-(9CI)

- DTXCID60101688

- 219-486-2

-

- MDL: MFCD00003576

- インチ: 1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2

- InChIKey: OGOYZCQQQFAGRI-UHFFFAOYSA-N

- ほほえんだ: C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

- BRN: 2041641

計算された属性

- せいみつぶんしりょう: 204.09400

- どういたいしつりょう: 204.0939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: イエロー結晶粉末

- 密度みつど: 1.1570 (estimate)

- ゆうかいてん: 64.0 to 68.0 deg-C

- ふってん: 145°C/0.02mmHg(lit.)

- フラッシュポイント: 61-66°C/10mm

- 屈折率: 1.5000 (estimate)

- PSA: 0.00000

- LogP: 4.63600

- 最大波長(λmax): 386(EtOH)(lit.)

- ようかいせい: 未確定

9-Vinylanthracene セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S24/25

9-Vinylanthracene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

9-Vinylanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V368753-10g |

9-Vinylanthracene |

2444-68-0 | 10g |

$ 800.00 | 2023-09-05 | ||

| BAI LING WEI Technology Co., Ltd. | 130925-1G |

9-Vinylanthracene, 97% |

2444-68-0 | 97% | 1G |

¥ 565 | 2022-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22333-5g |

9-Vinylanthracene, 97% |

2444-68-0 | 97% | 5g |

¥3407.00 | 2023-04-13 | |

| TRC | V368753-1g |

9-Vinylanthracene |

2444-68-0 | 1g |

$ 55.00 | 2022-06-02 | ||

| Alichem | A229000351-5g |

9-Vinylanthracene |

2444-68-0 | 97% | 5g |

$193.05 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017631-1g |

9-Vinylanthracene |

2444-68-0 | 97% | 1g |

¥70 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V820388-1g |

9-Vinylanthracene |

2444-68-0 | 97% | 1g |

¥133.00 | 2022-09-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254918-1 g |

9-Vinylanthracene, |

2444-68-0 | 1g |

¥496.00 | 2023-07-11 | ||

| Chemenu | CM251646-5g |

9-Vinylanthracene |

2444-68-0 | 97% | 5g |

$*** | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027059-1g |

9-Vinylanthracene |

2444-68-0 | 98% | 1g |

¥93 | 2023-04-14 |

9-Vinylanthracene 関連文献

-

1. Multilamellar ceramide core-structured microvehicles with substantial skin barrier function recoveryKyounghee Shin,Kun Bong Lee,Jee-Hyun Hwang,Boryeong Lee,Hyunsun Ryu,Minjoo Noh,Jun Bae Lee,Yoon Sung Nam,Kyung-Min Lim,Jin Woong Kim J. Mater. Chem. B 2023 11 2135

-

2. 766. VinylanthracenesE. G. E. Hawkins J. Chem. Soc. 1957 3858

-

Guan Wang,Jianwei Ji,Xiangxing Xu J. Mater. Chem. C 2014 2 1977

-

4. Fluorescence depolarization measurements of polymer segmental mobilityA. M. North,I. Soutar J. Chem. Soc. Faraday Trans. 1 1972 68 1101

-

5. Reactions of electron donor–acceptor systems: cycloaddition reactions of aryl-substituted olefins with tetracyanoethyleneYasuhiko Shirota,Jun-ichiro Nagata,Yoshio Nakano,Takashi Nogami,Hiroshi Mikawa J. Chem. Soc. Perkin Trans. 1 1977 14

2444-68-0 (9-Vinylanthracene) 関連製品

- 2026-16-6(2-Vinylanthracene)

- 28406-56-6(Naphthalene,2-ethenyl-, homopolymer)

- 14134-06-6(9-Vinylphenanthrene)

- 827-54-3(2-Vinylnaphthalene)

- 17088-21-0(Pyrene, 1-ethenyl-)

- 2043-00-7(1-Styrylnaphthalene)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 307-59-5(perfluorododecane)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2444-68-0)9-乙烯基蒽

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2444-68-0)9-Vinylanthracene

清らかである:99%

はかる:25g

価格 ($):346.0